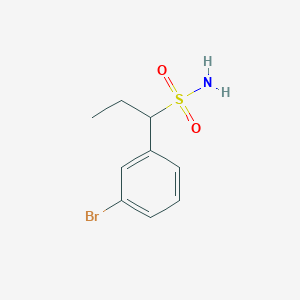

1-(3-Bromophenyl)propane-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12BrNO2S |

|---|---|

Molecular Weight |

278.17 g/mol |

IUPAC Name |

1-(3-bromophenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C9H12BrNO2S/c1-2-9(14(11,12)13)7-4-3-5-8(10)6-7/h3-6,9H,2H2,1H3,(H2,11,12,13) |

InChI Key |

WJOSUJFQKKJZCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)Br)S(=O)(=O)N |

Origin of Product |

United States |

Synthesis and Characterization

While a specific synthetic route for 1-(3-Bromophenyl)propane-1-sulfonamide has not been documented, its synthesis can be postulated based on established methods for preparing benzylic and alkyl sulfonamides.

A plausible retrosynthetic analysis would disconnect the sulfonamide C-S bond, suggesting a precursor such as 1-(3-bromophenyl)propane and a source of the sulfonamide group. Alternatively, disconnection at the S-N bond points to a 1-(3-bromophenyl)propane-1-sulfonyl chloride and ammonia.

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org Therefore, a likely pathway to this compound would start with the corresponding sulfonyl chloride. This intermediate could potentially be synthesized from 1-(3-bromophenyl)propane through various methods, though direct chlorosulfonation of such an aliphatic chain is challenging.

A more viable approach might involve the synthesis of a suitable precursor that can be converted to the desired product. One such strategy could involve the palladium-catalyzed cross-coupling of an aryl halide with a methanesulfonamide (B31651) derivative, followed by further modifications. acs.org Another approach could be the direct oxidative cross-coupling of a benzylic C(sp³)-H bond with a sulfonamide, which is an atom- and step-economical pathway. researchgate.net

Following its synthesis, this compound would require purification, likely through techniques such as column chromatography or recrystallization. Its structural confirmation would rely on a suite of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR would be expected to show characteristic signals for the aromatic protons on the bromophenyl ring, as well as signals for the protons on the propane (B168953) chain and the NH₂ of the sulfonamide group. The aromatic protons would likely appear in the range of 6.51 to 7.70 ppm. rsc.org ¹³C NMR would show distinct signals for the carbons of the bromophenyl ring and the propane chain. rsc.org

Infrared (IR) Spectroscopy : The IR spectrum would be expected to display characteristic absorption bands for the sulfonamide group, including asymmetric and symmetric stretching vibrations of the S=O bonds in the ranges of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹, respectively. rsc.org A band corresponding to the S-N stretching vibration would also be present around 900 cm⁻¹. rsc.org

Mass Spectrometry (MS) : Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern.

X-ray Crystallography : If a suitable single crystal can be obtained, X-ray crystallography would provide unambiguous confirmation of the molecular structure and detailed information about bond lengths, bond angles, and crystal packing.

| Property | Predicted Data |

| Molecular Formula | C₉H₁₂BrNO₂S |

| Molecular Weight | 278.17 g/mol |

| Appearance | Likely a crystalline solid |

Chemical Properties and Structural Features

The chemical behavior and properties of 1-(3-Bromophenyl)propane-1-sulfonamide are dictated by its constituent functional groups: the bromophenyl ring, the propane (B168953) linker, and the sulfonamide moiety.

The hydrogen atoms on the nitrogen of the primary sulfonamide are weakly acidic. The acidity of sulfonamides can be influenced by the substituents on the sulfur atom. biolmolchem.com

The sulfonamide group is generally stable to a range of reaction conditions. wikipedia.org The bromophenyl group can undergo various palladium-catalyzed cross-coupling reactions, allowing for further functionalization of the molecule.

The molecule's conformation would be influenced by the rotational barriers around the C-S and S-N bonds. In the solid state, sulfonamides are known to form hydrogen bonds involving the N-H and S=O groups, leading to the formation of supramolecular structures. sdu.dk The aromatic ring can also participate in π-π stacking and NH-π interactions. sdu.dkresearchgate.net

Biological Activities and Potential Applications in Medicinal Chemistry

While there is no specific data on the biological activity of 1-(3-Bromophenyl)propane-1-sulfonamide, the sulfonamide functional group is a well-known pharmacophore present in a wide array of therapeutic agents. ijpsonline.com

Many antibacterial sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. uomus.edu.iqwikipedia.org By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamides block the metabolic pathway, leading to a bacteriostatic effect. uomus.edu.iq

Numerous sulfonamide derivatives have been investigated for their anticancer properties. nih.govnih.gov Their mechanisms of action are diverse and can include inhibition of carbonic anhydrase, disruption of microtubule polymerization, and cell cycle arrest. nih.govnih.gov The presence of the bromophenyl group in this compound could contribute to its potential anticancer activity, as halogenated compounds are common in anticancer drug design.

The biological activity of sulfonamides is highly dependent on their chemical structure. openaccesspub.orgslideshare.net For antibacterial sulfonamides, a free para-amino group on the benzene (B151609) ring is often crucial for activity, a feature that is absent in this compound. slideshare.net However, for other biological targets, the substitution pattern can vary significantly. The nature of the group attached to the sulfonamide nitrogen is also a key determinant of activity and pharmacokinetic properties. youtube.com

| Biological Target | General SAR for Sulfonamides |

| Dihydropteroate Synthase (Antibacterial) | A free para-amino group on the benzene ring is typically required. The sulfonamide nitrogen can be substituted with a heterocyclic ring to enhance potency. slideshare.net |

| Carbonic Anhydrase (Anticancer, Diuretic) | The primary sulfonamide group is essential for binding to the zinc ion in the active site. The aromatic/heterocyclic part of the molecule influences selectivity and potency. |

| Tubulin (Anticancer) | Various sulfonamide-containing compounds can inhibit tubulin polymerization. The overall shape and electronic properties of the molecule are important for binding. nih.gov |

Applications in Materials Science, Catalysis, and Chemical Biology

Beyond medicinal chemistry, sulfonamides have found applications in other scientific fields, although specific applications for 1-(3-Bromophenyl)propane-1-sulfonamide are not reported.

Sulfonamide-containing polymers have been synthesized and investigated for various applications. ontosight.aiontosight.ai The incorporation of sulfonamide groups can impart specific properties to polymers, such as altered solubility, thermal stability, and the ability to participate in hydrogen bonding. Sulfonamide derivatives have also been used as additives in perovskite solar cells to modulate the properties of the material. acs.org

Sulfonamide-containing compounds have been incorporated into antimicrobial coatings for surfaces and textiles. rsc.orgtorontomu.ca These coatings can provide a "mechanical kill" mechanism against bacteria. torontomu.ca

Sulfonamide-based fluorescent probes have been developed for imaging and studying biological targets such as G protein-coupled receptors (GPCRs). acs.orgnih.gov Sulfonamide-containing naphthalimides have also been synthesized as fluorescent probes for tumor imaging. mdpi.comnih.gov

Conclusion

1-(3-Bromophenyl)propane-1-sulfonamide represents a molecule for which no specific research data is currently available. However, based on the extensive knowledge of sulfonamide chemistry, it is possible to predict its key characteristics and potential applications. Its synthesis is achievable through established synthetic methodologies, and its structure can be confirmed by standard spectroscopic techniques. The presence of the sulfonamide group suggests potential for biological activity, particularly as an antimicrobial or anticancer agent, although this would require empirical validation. Furthermore, the broader applications of sulfonamides in materials science and as chemical probes suggest that this compound could be a candidate for investigation in these areas as well. Future research on this and structurally related compounds could unveil novel properties and applications.

Applications in Materials Science, Catalysis, and Chemical Biology if Revealed by Further Research

Role as Ligands in Organometallic and Organic Catalysis

The sulfonamide moiety can act as a ligand, coordinating with metal centers to form complexes that can be utilized in catalysis. researchgate.net The nitrogen and oxygen atoms of the sulfonamide group can donate electrons to a metal, influencing its catalytic activity and selectivity.

The synthesis of metal-sulfonamide complexes is a well-established field. nih.gov For 1-(3-Bromophenyl)propane-1-sulfonamide, complexes could be synthesized by reacting it with various metal precursors, such as those of copper, palladium, rhodium, and ruthenium. researchtrends.netnih.gov The lone pair of electrons on the sulfonamide nitrogen can coordinate to the metal center. The properties of the resulting complex, such as its geometry and electronic structure, would be influenced by the nature of the metal, its oxidation state, and the other ligands present.

The 3-bromophenyl group can also play a role in the design of these complexes. The bromine atom can be used as a site for further functionalization, allowing for the tuning of the ligand's steric and electronic properties. nih.gov For instance, cross-coupling reactions could be employed to introduce different substituents on the phenyl ring, thereby modulating the catalytic performance of the metal center.

Table 1: Potential Metal Complexes with this compound and Their Catalytic Applications

| Metal Center | Potential Catalytic Application | Rationale |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Sulfonamide ligands can stabilize Pd catalysts. |

| Copper (Cu) | N-arylation of sulfonamides, azidation reactions | Copper-sulfonamide complexes are known to catalyze these transformations. nih.govacs.org |

| Rhodium (Rh) | Asymmetric hydrogenation | Chiral sulfonamide ligands are effective in Rh-catalyzed asymmetric reactions. researchtrends.net |

| Ruthenium (Ru) | Transfer hydrogenation | Ru-sulfonamide complexes are active catalysts for transfer hydrogenation. researchtrends.net |

Chiral sulfonamides are widely used as ligands in asymmetric catalysis to produce enantiomerically enriched products. researchtrends.netthieme-connect.com While this compound is not chiral as depicted, chiral versions could be synthesized, for example, by introducing a stereocenter at the carbon atom attached to the sulfur atom of the sulfonamide group.

These chiral ligands could then be coordinated to a metal center to create a chiral catalyst. Such catalysts have been successfully employed in a variety of enantioselective transformations, including:

Asymmetric Hydrogenation: The transfer of hydrogen to a prochiral substrate to create a chiral product. researchtrends.net

Asymmetric Aldol Reactions: The formation of a new carbon-carbon bond between an enolate and an aldehyde. researchtrends.net

Asymmetric Diels-Alder Reactions: A cycloaddition reaction to form a chiral six-membered ring. researchtrends.net

The enantioselectivity of these reactions is governed by the three-dimensional structure of the chiral metal-sulfonamide complex, which creates a chiral environment around the active site, favoring the formation of one enantiomer over the other. researchtrends.net

Supramolecular Chemistry and Self-Assembly

The sulfonamide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens). nih.gov This dual functionality allows molecules like this compound to participate in self-assembly processes, forming well-ordered supramolecular structures.

Hydrogen-bonded organic frameworks (HOFs) are crystalline materials constructed from organic molecules linked together by hydrogen bonds. rsc.org The predictable nature of hydrogen bonding in sulfonamides makes them attractive building blocks for the design of HOFs. nih.govnih.gov this compound could potentially form one-, two-, or three-dimensional networks through intermolecular N-H···O=S hydrogen bonds.

The bromine atom on the phenyl ring could also participate in halogen bonding, another type of non-covalent interaction that can be used to direct the assembly of molecules in the solid state. This could lead to the formation of more complex and robust supramolecular architectures.

Coordination polymers and metal-organic frameworks (MOFs) are materials in which metal ions or clusters are linked together by organic ligands. nih.gov While the sulfonamide group itself is not the most common linker for MOF synthesis, it can be incorporated into ligands to introduce specific functionalities.

For this compound, it could potentially be used as a monodentate or bidentate ligand to coordinate with metal centers in a coordination polymer. mdpi.com More likely, it could be chemically modified to include additional coordinating groups, such as carboxylic acids or pyridyl moieties, to create a more suitable linker for MOF synthesis. The resulting MOFs could have applications in gas storage, separation, and catalysis. mdpi.com

Advanced Materials and Nanotechnology

The incorporation of sulfonamide-containing molecules into polymers and nanomaterials can impart unique properties and functionalities. For example, polymers containing sulfonamide groups have been synthesized and shown to exhibit pH-responsive behavior, which could be useful in drug delivery applications. rsc.org

Furthermore, sulfonamides can be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and biological interactions. The 3-bromophenyl group of this compound provides a convenient point of attachment for grafting onto the surface of various nanomaterials through techniques like cross-coupling reactions. While specific applications of this compound in this area have not been reported, the general utility of functionalized sulfonamides suggests potential avenues for future research.

An In-depth Analysis of this compound

Introduction

This compound is an organic chemical compound characterized by a sulfonamide group attached to a propyl chain, which in turn is bonded to a brominated phenyl ring. While specific research on this exact molecule is not extensively available in public databases, its structure allows for a comprehensive theoretical analysis based on the well-established chemistry of sulfonamides and related aromatic compounds. Sulfonamides, as a class, are of significant interest due to their broad range of biological activities and applications in medicinal chemistry and materials science. This article aims to provide a detailed overview of the synthesis, chemical properties, potential biological activities, and other applications of this compound, drawing upon the general principles of sulfonamide chemistry.

Structure Activity and Structure Property Relationship Studies of 1 3 Bromophenyl Propane 1 Sulfonamide Analogues

Rational Design Principles for Structural Analogues and Derivatives

The rational design of analogues of 1-(3-bromophenyl)propane-1-sulfonamide is guided by established principles of medicinal chemistry that aim to systematically modify the molecule to probe and optimize its interactions and properties. researchgate.net This involves altering three main components of the molecule: the phenyl ring, the propane (B168953) chain, and the sulfonamide nitrogen.

Electronic Effects: Substituents influence the electron density of the aromatic ring through inductive and resonance effects. libretexts.org Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring, making the sulfonamide proton more acidic. jst.go.jpvu.nl Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or alkyl groups, increase electron density, which can impact binding interactions with electron-deficient pockets in a receptor. nih.govacs.org The existing bromine atom at the meta position acts as an electron-withdrawing group via induction but a weak deactivator for electrophilic substitution. lumenlearning.com Replacing or adding other groups can fine-tune these electronic properties. For instance, plotting the pKa values of 2,6-diarylbenzenesulfonamides against Hammett sigma values reveals a strong linear correlation, indicating that EDGs make the sulfonamide a weaker acid, while EWGs make it a stronger acid. vu.nl

Steric Parameters: The size and shape of substituents (steric bulk) are critical for determining how a molecule fits into a binding site. nih.gov Introducing bulky groups, such as a tert-butyl group, can create steric hindrance that may either prevent binding or, alternatively, promote a specific, favorable conformation. The position of these groups is also crucial; ortho-substituents can cause significant steric clashes that alter the molecule's preferred conformation. nih.gov

A summary of how different phenyl ring substituents can affect these parameters is presented below.

| Substituent Example | Electronic Effect | Steric Effect | Lipophilicity (log P) Effect |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Moderate | Decreases |

| -Cl (Chloro) | Electron-Withdrawing (Inductive) | Small | Increases |

| -CH₃ (Methyl) | Weak Electron-Donating | Small | Increases |

| -OCH₃ (Methoxy) | Electron-Donating (Resonance) | Moderate | Slightly Increases |

| -OH (Hydroxyl) | Electron-Donating (Resonance) | Small | Decreases |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Moderate | Significantly Increases |

The propane chain linking the phenyl ring to the sulfonamide group offers another avenue for structural modification. Changes to its length, branching, or rigidity can significantly influence the molecule's orientation and interaction with molecular targets.

Chain Length Variation: Altering the length of the alkyl chain can change the distance between the phenyl ring and the sulfonamide group. This modification can be crucial for optimizing the molecule's ability to span a binding site and interact with different subpockets of a receptor or enzyme. Increasing the chain length generally increases lipophilicity. acs.org

Branching: Introducing branches (e.g., methyl or ethyl groups) onto the propane chain increases its steric bulk. This can be used to probe the shape of a binding pocket, potentially leading to enhanced binding affinity or selectivity if the branch fits into a specific hydrophobic pocket.

Cyclization: Incorporating the propane chain into a cyclic structure (e.g., a cyclopropyl (B3062369) or cyclobutyl ring) restricts its conformational freedom. mdpi.com This "locking" of the conformation can pre-organize the molecule into a shape that is more favorable for binding, thereby increasing affinity. acs.org Cyclization can also enhance metabolic stability by shielding the chain from enzymatic degradation. mdpi.com

The sulfonamide group (-SO₂NH₂) is a critical pharmacophore. The hydrogen atoms on the nitrogen (N1) can be substituted to modulate the compound's properties.

Acidity and Hydrogen Bonding: The sulfonamide N-H group is acidic and acts as a hydrogen bond donor. mdpi.com Replacing one of the hydrogens with an alkyl or aryl group (mono-substitution) can alter its pKa and hydrogen bonding capacity. youtube.com Di-substitution on the nitrogen generally leads to a loss of activity in many contexts because it removes the essential hydrogen bond-donating proton. youtube.com

Introduction of Functional Groups: Attaching heterocyclic rings (like pyrimidine (B1678525), isoxazole, or thiadiazole) to the sulfonamide nitrogen is a common strategy in drug design. jst.go.jpyoutube.com These groups can introduce new interaction points (e.g., additional hydrogen bond acceptors or donors), increase potency, and fine-tune the pKa to an optimal range for activity and solubility. youtube.com For many sulfonamides, an optimal pKa range of 6.6 to 7.4 is associated with high therapeutic activity. youtube.com

Impact of Structural Modifications on Key Chemical Properties

Structural changes directly influence fundamental chemical properties such as acidity, solubility, and redox potential, which in turn affect a compound's behavior in chemical and biological systems.

Acidity (pKa): The acidity of the sulfonamide proton is highly sensitive to electronic effects. Electron-withdrawing substituents on the phenyl ring increase acidity (lower pKa) by stabilizing the resulting anion. jst.go.jpscielo.br For example, the presence of a sulfone group in the para-position can increase the acidity of an amino group on the same ring. scielo.br Conversely, electron-donating groups decrease acidity (raise pKa). vu.nl The pKa is a critical determinant of the ionization state of the molecule at a given pH, which affects its solubility and ability to interact with targets. rsc.org Strong correlations have been found between the equilibrium bond lengths within the sulfonamide group and its aqueous pKa value. rsc.org

Solubility: Solubility in various solvents is governed by the interplay of lipophilicity and the energy required to break the crystal lattice of the solid compound (crystal lattice energy), which is related to its melting point. acs.orgresearchgate.net Introducing polar, ionizable groups or hydrogen bond donors/acceptors tends to increase aqueous solubility. researchgate.net For instance, sulfonamides with hydrophilic groups at certain positions show higher water solubility. lookchem.com In contrast, increasing the number of nonpolar alkyl or aryl groups generally enhances solubility in nonpolar, organic solvents like 1-octanol (B28484) and decreases it in water. acs.orgresearchgate.net

Redox Potential: The redox potential of a molecule describes its susceptibility to oxidation or reduction. For sulfonamide derivatives, electrochemical studies have shown that they can undergo irreversible redox reactions. nih.gov The specific potential at which these reactions occur can be influenced by the substituents on the molecule. A good correlation has been established between the half-wave potentials (a measure of redox potential) of different sulfonamide antibiotics and their degradation rate constants in certain chemical systems, indicating that redox properties can be crucial for their reactivity. nih.gov

The following table summarizes the general impact of structural modifications on these key properties.

| Modification | Effect on Acidity (pKa) | Effect on Aqueous Solubility | Effect on Redox Potential |

| Add Electron-Withdrawing Group to Phenyl Ring | Increases (Lower pKa) | Generally Increases (if ionizable) | Can be altered |

| Add Electron-Donating Group to Phenyl Ring | Decreases (Higher pKa) | Generally Decreases | Can be altered |

| Increase Alkyl Chain Length | Minor effect | Decreases | Minor effect |

| Add Polar Group (e.g., -OH) | Can be altered | Increases | Can be altered |

| N1-Substitution with Heterocycle | Can be fine-tuned | Can be increased or decreased | Can be altered |

Correlation of Structural Features with Specific In Vitro Molecular Interactions

The ultimate goal of rational drug design is to correlate specific structural features with desired molecular interactions, such as binding to a receptor or inhibiting an enzyme.

Receptor Binding: The interaction of sulfonamide analogues with receptors is highly dependent on a precise arrangement of functional groups. For instance, in the development of endothelin receptor antagonists, specific substitution patterns on a naphthalene (B1677914) or pyrimidine ring, combined with a sulfonamide NH having a pKa below 7, were found to be crucial for high-affinity binding. lookchem.comnih.gov The binding of sulfonamides to receptors like the sulfonylurea receptor (SUR1) is also well-documented, where the molecule mimics the structure of endogenous ligands. researchgate.net

Enzyme Inhibition: Sulfonamides are a classic example of enzyme inhibitors, most notably of carbonic anhydrase and dihydropteroate (B1496061) synthase. jst.go.jpnih.gov Structure-activity relationship (SAR) studies have shown that the unsubstituted sulfonamide moiety is essential for binding to the zinc ion in the active site of carbonic anhydrase. acs.org The affinity of this interaction can be modulated by the substituents on the aromatic ring, which can form additional hydrogen bonds or van der Waals interactions with amino acid residues in the enzyme's active site. nih.govacs.org For example, small aromatic sulfonamides gain inhibitory power from hydrogen bond acceptors at the meta or para positions interacting with hydrophilic residues. nih.gov The inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of enzyme inhibitors, and SAR studies aim to minimize this value. nih.gov

| Structural Feature | Example Molecular Interaction | Rationale |

| Unsubstituted Sulfonamide Moiety (-SO₂NH₂) | Carbonic Anhydrase Inhibition | The anionic sulfonamide coordinates to the Zn²⁺ cofactor in the enzyme's active site. acs.org |

| Heterocyclic Ring on N1-Nitrogen | Acetylcholinesterase (AChE) Inhibition | The heterocyclic ring can form π-π stacking interactions with aromatic residues (e.g., Tyr341, Trp286) in the active site. nih.gov |

| Aromatic/Heterocyclic Rings | General Enzyme/Receptor Binding | Can interact with hydrophobic pockets located away from the primary binding site. nih.gov |

| Specific Substituent Patterns on Aromatic Ring | Endothelin Receptor A (ETA) Antagonism | A 1,5-substitution pattern on a naphthalene ring was found to be important for activity. nih.gov |

Conformational Flexibility and Its Influence on Molecular Recognition

The three-dimensional shape and flexibility of a molecule are paramount for its ability to be recognized by a biological target. acs.org The sulfonamide linkage itself has different properties compared to a standard amide bond found in peptides.

The S-N bond in a sulfonamide is more flexible and freely rotatable than the C-N amide bond, which has significant double-bond character. mdpi.com This increased flexibility means that the molecule can adopt a wider range of conformations in solution. However, for effective binding, a molecule often needs to adopt a specific "bioactive conformation." nih.gov

Computational and spectroscopic studies have identified stable conformations for aryl sulfonamides. Often, two main conformations exist where the S-N bond is nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov The orientation of the amino group relative to the sulfonyl oxygens (either eclipsing or staggering) defines these distinct low-energy states. nih.gov

Introducing rigid structural elements, such as through cyclization of the propane chain or by adding bulky substituents, can restrict this conformational freedom. acs.org This pre-organizes the ligand into a conformation that may more closely resemble the bound state, reducing the entropic penalty of binding and potentially increasing affinity. acs.org Therefore, managing the balance between flexibility and rigidity is a key aspect of designing potent and selective analogues. mdpi.comacs.org

Patent Landscape and Intellectual Property Analysis Academic Perspective

Review of Existing Patent Literature Related to Sulfonamide Structures and Applications

The sulfonamide moiety is a cornerstone in medicinal chemistry, leading to a vast and diverse patent landscape. A review of existing patent literature reveals that sulfonamide-based compounds have been the subject of extensive intellectual property claims across a wide array of therapeutic areas. This broad patenting activity underscores the versatility of the sulfonamide scaffold in drug design.

Historically, the patenting of sulfonamides began with their revolutionary antibacterial properties. However, the landscape has evolved significantly, with modern patents covering a wide range of biological activities. A significant portion of recent patent activity has focused on the development of sulfonamides as anticancer agents, targeting various mechanisms involved in tumor growth and proliferation. Patents in this area often claim novel sulfonamide derivatives as inhibitors of key enzymes and receptors implicated in cancer, such as carbonic anhydrases, matrix metalloproteinases, and protein kinases.

Another prominent area in the sulfonamide patent landscape is their application as diuretics and antihypertensives. Patents in this category frequently describe novel sulfonamide structures that modulate the activity of carbonic anhydrase isozymes, leading to diuretic effects. Additionally, sulfonamides have been patented for their use in treating neurological disorders, with claims directed towards their activity as anticonvulsants and modulators of various central nervous system targets.

The patent literature also includes a substantial number of patents for sulfonamides as anti-inflammatory agents, particularly as selective COX-2 inhibitors. Furthermore, patents have been granted for sulfonamide derivatives with applications in ophthalmology (for glaucoma treatment), virology (as HIV protease inhibitors), and endocrinology (as antidiabetic agents).

The claims within these patents are varied, encompassing not only the novel chemical structures themselves (composition of matter claims) but also their methods of synthesis, pharmaceutical compositions containing them, and their specific therapeutic uses (method of use claims). This multi-faceted approach to patenting reflects the strategic importance of securing broad intellectual property protection for these valuable compounds.

Analysis of Novelty and Inventive Step for 1-(3-Bromophenyl)propane-1-sulfonamide and its Potential Derivatives

An analysis of the novelty and inventive step of this compound is crucial from an academic patenting perspective. Novelty, a fundamental requirement for patentability, necessitates that the invention has not been previously disclosed to the public. Based on a thorough review of the existing patent literature, there appears to be no specific disclosure of this compound. While the broader class of "bromophenyl" sulfonamide derivatives has been mentioned in some patents, the specific combination of the 3-bromo substitution on the phenyl ring and the propane-1-sulfonamide (B152785) side chain appears to be novel.

The inventive step, or non-obviousness, requires that the invention is not an obvious modification of existing knowledge to a person skilled in the art. The presence of the bromine atom at the meta-position of the phenyl ring, coupled with the specific propyl-sulfonamide chain, could confer unexpected and advantageous properties compared to structurally similar compounds. For instance, this particular arrangement might lead to enhanced biological activity, improved selectivity for a specific target, or a more favorable pharmacokinetic profile.

The potential for patenting would be significantly strengthened if experimental data demonstrates these unexpected properties. For example, if this compound exhibits significantly higher potency or a novel mechanism of action compared to known sulfonamides, this would provide a strong argument for an inventive step.

Furthermore, potential derivatives of this compound could also be patentable. Modifications to the propane (B168953) chain, substitutions on the phenyl ring in addition to the bromine, or alterations to the sulfonamide group could lead to a family of novel and inventive compounds. Patent applications could be drafted to claim not only the specific lead compound but also a genus of related structures, thereby providing broader intellectual property protection.

Strategies for Academic Patenting and Technology Transfer of Related Discoveries

For academic researchers who have discovered this compound and its potential applications, a well-defined strategy for patenting and technology transfer is essential to translate this discovery into a tangible impact.

The initial and most critical step is the timely filing of a patent application. This should ideally be done before any public disclosure of the compound or its properties, such as in a journal article or conference presentation. The initial patent application, often a provisional application, secures a priority date and provides a one-year window to gather further data and file a full non-provisional application.

The patent application should be drafted with a broad scope to protect not only this compound itself but also its derivatives, methods of synthesis, and potential therapeutic uses. Including a range of potential modifications in the claims can prevent competitors from making minor chemical alterations to circumvent the patent.

Once a patent application is filed, the university's technology transfer office (TTO) plays a pivotal role in the commercialization process. The TTO can assist in:

Patent Prosecution: Managing the process of examination of the patent application by the patent office.

Market Analysis: Identifying potential commercial partners in the pharmaceutical or biotechnology industries who may be interested in licensing the technology.

Licensing Negotiations: Negotiating the terms of a license agreement, which would grant a company the rights to develop and commercialize the patented technology in exchange for upfront fees, milestone payments, and royalties on future sales.

An alternative to licensing to an established company is the formation of a spin-out or start-up company. This can be an attractive option if the discovery has the potential to form the basis of a new therapeutic platform. University TTOs often have resources and networks to support faculty and researchers in creating and funding new ventures.

Collaboration with industry partners early in the development process can also be a valuable strategy. Sponsored research agreements can provide funding to further validate the technology and generate the data necessary to attract larger investment or a licensing deal.

Ultimately, a successful academic patenting and technology transfer strategy requires a close partnership between the academic inventors and the university's TTO. This collaboration ensures that the intellectual property is robustly protected and that a clear path to commercialization is established, maximizing the potential for the scientific discovery to benefit society.

Future Research Directions and Unaddressed Academic Questions

Exploration of Unexplored Synthetic Pathways and Sustainable Methodologies

The classical synthesis of sulfonamides typically involves the reaction of sulfonyl chlorides with amines, often utilizing pyridine (B92270) as a base to neutralize the generated HCl. wikipedia.org While effective, this approach presents environmental and safety concerns. Future research on 1-(3-Bromophenyl)propane-1-sulfonamide should prioritize the development of more sustainable and efficient synthetic methodologies.

Several modern techniques, successfully applied to other sulfonamides, warrant investigation for the synthesis of this specific compound. rsc.org These include:

Green Solvents: Exploring reactions in environmentally benign solvents like water or ethanol, which have been shown to be viable for certain sulfonamide syntheses. researchgate.netresearchgate.net

Mechanochemistry: A solvent-free mechanochemical approach, which uses mechanical force to drive reactions, could offer a highly efficient and eco-friendly alternative. rsc.org Recent studies have demonstrated the synthesis of various sulfonamides from disulfides and amines using this method. rsc.org

Photocatalysis: The use of smart photocatalysts that can selectively produce sulfonamides using light energy presents a novel and sustainable route. mpg.de For instance, carbon nitride materials have been developed to selectively synthesize sulfonamides from the same reagent by simply adjusting the color of the incident light. mpg.de

Optimized Catalysis and Reagents: The use of milder bases, such as lithium hydroxide (B78521) monohydrate (LiOH·H₂O), has been shown to produce sulfonamides in excellent yields under mild conditions and with significantly reduced reaction times. tandfonline.com Metal-free, one-pot syntheses from nitroarenes and sodium arylsulfinates are also promising avenues. researchgate.net

| Methodology | Typical Reagents/Conditions | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Classical Synthesis | Sulfonyl chloride, amine, pyridine, organic solvents | Well-established and predictable | wikipedia.org |

| Mechanosynthesis | Disulfides, amines, solid oxidants (e.g., NaOCl·5H₂O), solvent-free | Environmentally friendly, reduced waste, cost-effective | rsc.org |

| Aqueous Synthesis | Sulfonyl chloride, amine, water as solvent | Eliminates hazardous organic solvents, simplifies product isolation | researchgate.netresearchgate.net |

| Optimized Base Catalysis | Sulfonyl chloride, amine, LiOH·H₂O, ethanol/water | Rapid reaction times (1-8 mins), high yields, mild conditions | tandfonline.com |

| Photocatalysis | Thiols, amines, carbon nitride photocatalyst, visible light | Sustainable (uses light energy), high selectivity, potential for novel reaction pathways | mpg.de |

Deeper Mechanistic Understanding of Molecular and Cellular Interactions (in vitro/in silico)

The biological activities of the vast majority of sulfonamides stem from their interactions with specific molecular targets, most notably enzymes. ajchem-b.comnih.gov For this compound, the specific biological targets and mechanisms of action are entirely unknown. A crucial future direction is the comprehensive investigation of its molecular and cellular interactions through a combination of in vitro and in silico techniques.

Key research questions to address include:

Enzyme Inhibition Profile: Does this compound inhibit key enzymes targeted by other sulfonamides, such as carbonic anhydrases, dihydropteroate (B1496061) synthase, or acetylcholinesterase? nih.govmdpi.comtandfonline.comtandfonline.com In vitro screening against a broad panel of enzymes would be the first step.

Anticancer Potential: Many novel sulfonamide derivatives have demonstrated significant anticancer activity. bohrium.commdpi.com The cytotoxicity of this compound should be evaluated against various cancer cell lines (e.g., HeLa, MCF-7, MDA-MB231). mdpi.comnih.gov

Antimicrobial Spectrum: While resistance is an issue, novel sulfonamides are still being investigated for activity against resistant bacterial strains like MRSA. tandfonline.com The compound should be tested against a panel of clinically relevant bacteria and fungi.

Molecular Docking and Dynamics: In silico molecular docking studies can predict the binding modes of the compound within the active sites of potential protein targets. bohrium.comnih.gov Subsequent molecular dynamics (MD) simulations can then be used to assess the stability of these predicted ligand-protein complexes over time, providing deeper insights into the binding interactions. tandfonline.combohrium.com

Development of Advanced Computational Models for Enhanced Prediction and Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. mdpi.com For this compound, developing bespoke computational models could guide the design of new analogues with improved potency and selectivity.

Future research in this area should focus on:

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be built to establish a mathematical relationship between the chemical structures and their biological activities. This allows for the prediction of activity for yet-unsynthesized compounds.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate various molecular properties, such as the distribution of electron density, HOMO-LUMO energy gaps, and vibrational frequencies. mdpi.comresearchgate.net These parameters help in understanding the molecule's intrinsic reactivity and spectroscopic properties, which can be correlated with biological function. researchgate.net

Pharmacophore Modeling: Based on the structure of this compound and its potential binding mode at a target, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features necessary for biological activity and can be used to screen virtual libraries for new potential hits.

Potential for Derivatization Towards New Chemical Entities as Research Tools

The structure of this compound offers multiple points for chemical modification, making it an attractive scaffold for generating a library of new chemical entities. These derivatives would not only serve as potential therapeutic leads but also as valuable research tools or chemical probes to investigate biological systems.

Systematic derivatization strategies could include:

Aromatic Ring Substitution: The bromine atom on the phenyl ring can be replaced with a wide variety of other functional groups (e.g., -F, -Cl, -CH₃, -OCH₃, -NO₂) to probe the effect of electronics and sterics on activity. The bromine also serves as a synthetic handle for cross-coupling reactions to introduce more complex substituents.

Alkyl Chain Modification: The length and branching of the propane (B168953) chain could be altered to optimize interactions within a target's binding pocket.

Sulfonamide Group Modification: The N-H protons of the sulfonamide can be substituted with various alkyl or aryl groups to create secondary or tertiary sulfonamides. This can significantly impact the compound's physicochemical properties and binding capabilities. The synthesis of Schiff bases from primary sulfonamides is a common and synthetically accessible approach to create hybrid molecules. tandfonline.com

| Modification Site | Proposed Modification | Scientific Rationale |

|---|---|---|

| Phenyl Ring (C3-Position) | Replace -Br with other halogens, alkyl, alkoxy, or nitro groups | Probe electronic and steric effects on target binding; modulate lipophilicity. |

| Phenyl Ring (C3-Position) | Use -Br as a handle for Suzuki, Sonogashira, or Buchwald-Hartwig coupling | Introduce larger, more complex moieties to access additional binding pockets. |

| Propane Chain | Vary chain length (ethyl, butyl) or introduce branching | Optimize hydrophobic interactions and conformational fit within the target active site. |

| Sulfonamide Nitrogen | Alkylation, arylation, or formation of Schiff bases/hybrid compounds | Modulate hydrogen bonding capacity, pKa, and overall physicochemical properties; combine with other pharmacophores. tandfonline.com |

Integration with Emerging Technologies in Chemical Biology and Materials Science

The utility of the sulfonamide scaffold extends beyond medicine into materials science and chemical biology. ajchem-b.comrsc.org Future research should explore the potential of this compound and its derivatives in these cutting-edge fields.

Materials Science: Sulfonamides have been investigated as components in polymers and as molecular additives to modulate the properties of functional materials, such as in perovskite solar cells. rsc.orgacs.org The specific electronic and structural properties of this compound could be evaluated for potential applications in organic electronics or as specialized polymer additives. Porous resins containing sulfonamide functionalities could also be explored for applications in environmental remediation, such as the adsorption of pollutants. nih.gov

Chemical Biology: Derivatives of this compound could be functionalized with reporter tags (e.g., fluorophores, biotin) or photoreactive groups to create chemical probes. These probes would be invaluable for identifying cellular targets (target deconvolution), visualizing biological processes, and studying protein-ligand interactions in a native cellular environment.

Q & A

Q. What synthetic methodologies are effective for preparing 1-(3-Bromophenyl)propane-1-sulfonamide, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation or microwave-assisted aldol condensation. For microwave methods, irradiation parameters (e.g., power, duration) should be calibrated to improve yields, as seen in chalcone derivatives (e.g., 62–87% yields under microwave conditions) . Solvent choice (e.g., ethanol or acetone) and stoichiometric ratios of aldehyde/ketone precursors are critical. Post-synthesis purification via column chromatography or recrystallization ensures purity.

Q. Which spectroscopic techniques are essential for characterizing the sulfonamide functional group and bromophenyl moiety?

- ¹H/¹³C NMR : To confirm proton environments and carbon bonding. For example, the sulfonamide group (SO₂NH₂) shows distinct deshielded protons in δ 7.5–8.5 ppm .

- IR Spectroscopy : Key peaks include ~1645 cm⁻¹ (C=O, if applicable) and 785–807 cm⁻¹ (C-Br stretching) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., M⁺ for C₉H₁₀BrNO₂S = 276.05 g/mol).

Q. How to assess the compound’s preliminary bioactivity using cytotoxicity assays?

Use the Presto Blue™ assay with MCF-7 breast cancer cells. Prepare serial dilutions (e.g., 1–100 µg/mL), incubate for 48–72 hours, and measure viability via absorbance (570/600 nm). IC₅₀ values <100 µg/mL indicate cytotoxic potential, as observed in structurally related bromophenyl chalcones .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonamide vs. ketone groups) impact biological activity in bromophenyl derivatives?

Comparative studies show that sulfonamide groups enhance solubility and hydrogen-bonding capacity, potentially improving target binding. For example, chalcone derivatives with ketone moieties (e.g., compound 3 in ) exhibit IC₅₀ values of 42.22 µg/mL, while sulfonamide analogs may show altered potency due to electronic effects. DFT calculations (e.g., NLO response analysis) can quantify electronic perturbations .

Q. What strategies resolve contradictions in cytotoxicity data between structurally similar bromophenyl compounds?

- Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., Vero vs. MCF-7) .

- Structural Confirmation : Ensure purity via XRD or HPLC to rule out impurities affecting IC₅₀ .

- Mechanistic Studies : Use flow cytometry to differentiate apoptosis vs. necrosis, as morphological changes in MCF-7 cells (e.g., membrane blebbing) correlate with activity .

Q. How to analyze the electronic structure and reactivity of this compound for drug design?

Perform DFT-based studies to map:

- Frontier Molecular Orbitals (FMOs) : Predict charge transfer interactions.

- Electrostatic Potential Surfaces : Identify nucleophilic/electrophilic regions.

- Global Reactivity Descriptors : Calculate chemical hardness (η) and electrophilicity index (ω) to compare with bioactive chalcones .

Methodological Considerations

Q. How to optimize crystallographic refinement for structural determination of bromophenyl derivatives?

Use SHELXL for small-molecule refinement. Address twinning or centrosymmetric ambiguities via Flack parameter (η) or Rogers’ x refinement, particularly for chiral centers . High-resolution data (≤1.0 Å) improves accuracy.

Q. What computational pipelines are suitable for high-throughput screening of sulfonamide analogs?

Combine molecular docking (e.g., AutoDock Vina) with pharmacophore modeling. Validate predictions using in vitro assays and SAR analysis. Libraries like PubChem or ChEMBL provide structural analogs for benchmarking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.